molecular formula C11H13NO3 B8368795 4-Isobutyl-3-nitrobenzaldehyde

4-Isobutyl-3-nitrobenzaldehyde

Cat. No.: B8368795
M. Wt: 207.23 g/mol
InChI Key: LALFBHCBCOGDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isobutyl-3-nitrobenzaldehyde is an aromatic aldehyde derivative featuring a nitro group at the 3-position and an isobutyl substituent at the 4-position of the benzene ring. This compound belongs to the nitrobenzaldehyde family, which is widely studied for its reactivity in organic synthesis, particularly in condensation reactions, heterocyclic compound formation, and as a precursor for pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-(2-methylpropyl)-3-nitrobenzaldehyde

InChI

InChI=1S/C11H13NO3/c1-8(2)5-10-4-3-9(7-13)6-11(10)12(14)15/h3-4,6-8H,5H2,1-2H3

InChI Key

LALFBHCBCOGDQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=C(C=C1)C=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues:

4-Methyl-3-nitrobenzaldehyde Structure: Benzaldehyde with a methyl group (CH₃) at the 4-position and nitro (NO₂) at the 3-position. Properties: Lower molecular weight (179.17 g/mol vs. 4-isobutyl analog’s estimated 235.28 g/mol) and higher solubility in polar solvents due to reduced steric hindrance. Applications: Widely used in synthesizing Schiff bases and heterocycles; pilot-scale availability highlights industrial relevance .

4-Chloro-3-nitrobenzaldehyde (CAS 16588-34-4)

  • Structure : Chlorine (Cl) substituent at the 4-position.
  • Properties : Electron-withdrawing Cl enhances electrophilicity at the aldehyde group, favoring nucleophilic aromatic substitution. Melting point (MP): ~85–88°C, higher than 4-methyl analogs due to stronger intermolecular forces.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., antiviral agents) .

4-Benzyloxybenzaldehyde

  • Structure : Benzyloxy (OCH₂C₆H₅) group at the 4-position.
  • Properties : Increased aromaticity and steric bulk compared to 4-isobutyl derivatives. Likely lower volatility and altered redox behavior due to the electron-donating benzyloxy group.
  • Applications : Used in polymer chemistry and as a protecting group in multistep syntheses .

Comparative Data Table

Compound Substituent (Position) Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Features Primary Applications
4-Isobutyl-3-nitrobenzaldehyde Isobutyl (4), NO₂ (3) ~235.28 Not reported Steric hindrance slows nucleophilic attack; lipophilic Specialty synthesis, agrochemicals
4-Methyl-3-nitrobenzaldehyde CH₃ (4), NO₂ (3) 179.17 ~72–75 High solubility, rapid condensation Schiff base synthesis
4-Chloro-3-nitrobenzaldehyde Cl (4), NO₂ (3) 185.57 85–88 Electrophilic aldehyde; SNAr reactivity Pharmaceuticals
4-Benzyloxybenzaldehyde OCH₂C₆H₅ (4) 212.25 ~100–105 Redox stability; aromatic interactions Polymer precursors

Research Findings and Functional Differences

  • Reactivity: The isobutyl group in this compound introduces steric effects that reduce reaction rates in nucleophilic additions compared to 4-methyl or 4-chloro derivatives. For example, in Knoevenagel condensations, the bulkier isobutyl group may hinder enolate formation, requiring harsher conditions . Electron-withdrawing vs. donating groups: The nitro group (electron-withdrawing) in all analogs activates the aldehyde toward nucleophilic attack, but the 4-substituent modulates this effect. Chlorine (electron-withdrawing) further enhances electrophilicity, while isobutyl (electron-donating) slightly diminishes it.
  • Solubility and Stability: this compound is expected to exhibit lower water solubility compared to 4-methyl or 4-chloro analogs due to increased hydrophobicity. This property may favor its use in non-polar reaction media or lipid-based formulations. Thermal stability studies on nitrobenzaldehydes suggest that bulky substituents like isobutyl improve resistance to decomposition under heating, critical for high-temperature reactions .
  • Synthetic Utility :

    • 4-Chloro-3-nitrobenzaldehyde is preferred in SNAr reactions (e.g., coupling with amines), whereas the isobutyl variant is more suited for Friedel-Crafts alkylation or as a chiral building block in asymmetric synthesis.

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